2-nitro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide
Description
Properties
IUPAC Name |
2-nitro-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O5S3/c23-15(13-3-1-2-4-14(13)22(24)25)20-16(28)19-11-5-7-12(8-6-11)30(26,27)21-17-18-9-10-29-17/h1-10H,(H,18,21)(H2,19,20,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCZYPIWYYPWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions . The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides in the presence of a base such as pyridine . Finally, the nitrobenzamide moiety is attached through a nucleophilic substitution reaction involving 2-nitrobenzoyl chloride and the intermediate compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistent product quality and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Scientific Research Applications
2-nitro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-nitro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity . The sulfonamide group can interact with receptor sites, blocking signal transduction pathways . The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of nitro, carbamothioyl, and thiazole-sulfamoyl groups. Key comparisons include:
Key Observations :
- Substituent Position : The nitro group’s position (2- vs. 3-nitro) impacts electronic properties and steric interactions. For example, 3-nitro derivatives (e.g., ) may exhibit altered binding affinities compared to the target compound.
- Core Modifications: Anthraquinone-based analogues () prioritize planar aromatic systems for intercalation or enzyme inhibition, diverging from the benzamide scaffold.
Computational and Docking Studies
AutoDock Vina () could predict the target compound’s binding to enzymes like MMP-9 or cathepsin D. Comparative docking with analogues (e.g., ) may reveal substituent effects on binding energy and pose.
Biological Activity
2-nitro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a nitro group, a thiazole moiety, and a sulfonamide linkage, which contribute to its biological properties. The presence of these functional groups is significant for its interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit considerable antimicrobial activity. A study involving sulfonamide hybrids demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains. For instance, the compound 2-Phenyl-N-((4-(N-thiazol-2-yl)sulfamoyl)-phenyl)carbamothioyl-acetamide exhibited potent activity against tested bacteria, suggesting that the thiazole and sulfonamide components are crucial for this effect .
The proposed mechanism of action for compounds like this compound involves interference with bacterial folic acid synthesis. Sulfonamides traditionally act as competitive inhibitors of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. By inhibiting this enzyme, these compounds can effectively thwart bacterial growth and proliferation .
In Vitro Studies
In vitro studies have been conducted to evaluate the efficacy of similar compounds against various pathogens. One study reported the synthesis and antimicrobial evaluation of new sulfonamide derivatives, which showed promising results against Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the thiazole moiety could enhance antibacterial activity .
Toxicological Assessments
Toxicological evaluations have also been performed on related compounds to assess their safety profiles. For example, some thiazole-bearing sulfonamides demonstrated significant insecticidal activity against pests like Spodoptera littoralis, with LC50 values indicating potent toxicity levels . This highlights not only their potential as antimicrobial agents but also as agricultural biocontrol agents.
Data Summary
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-nitro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole-sulfonamide intermediate via coupling of thiazol-2-amine with 4-nitrobenzenesulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C, 4–6 hours) .
- Step 2: Introduction of the carbamothioyl group by reacting the intermediate with benzoyl isothiocyanate in THF at reflux (60–70°C, 12 hours) .
- Step 3: Nitration of the benzamide moiety using a HNO₃/H₂SO₄ mixture (0°C, 30 minutes) .
Key Parameters: Temperature control (<5°C during sulfonylation), solvent polarity (DMF for sulfonamide formation), and stoichiometric ratios (1:1.2 for isothiocyanate coupling) are critical for yields >75%.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Identify characteristic peaks (e.g., thiazole protons at δ 7.2–8.5 ppm, nitro groups at δ 8.0–8.3 ppm) .
- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O/S interactions) using SHELX software .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Antimicrobial Screening: Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .
- Enzyme Inhibition: Test against SARS-CoV-2 main protease (3CLpro) or bacterial β-lactamases via fluorescence-based kinetic assays (IC₅₀ determination) .
Advanced Research Questions
Q. How can computational methods enhance the understanding of its mechanism of action?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., COVID-19 main protease). Focus on key interactions: sulfamoyl group with catalytic dyad (His41/Cys145), nitrobenzamide with hydrophobic pockets .
- DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential (MEP), and Fukui indices for reactivity hotspots .
Q. How to resolve contradictions in crystallographic data during structure refinement?
- Challenge: Discrepancies in hydrogen-bonding networks or thermal parameters.
- Solution:
Q. What strategies optimize structure-activity relationships (SAR) for antimicrobial potency?
-
Substituent Modulation:
Modification Biological Impact Reference Nitro → Trifluoromethyl Enhanced lipophilicity (logP ↑, MIC ↓ 2–4×) Thiazole → Thiadiazole Broader-spectrum antifungal activity Sulfamoyl → Acetamido Reduced cytotoxicity (IC₅₀ ↑ 50%) -
Method: Synthesize analogs via parallel combinatorial chemistry, followed by dose-response assays .
Q. How to address stability issues in aqueous solutions during pharmacokinetic studies?
- Problem: Hydrolysis of the carbamothioyl group at pH >7.0.
- Mitigation:
- Use buffered solutions (pH 6.5–7.0) with 10% DMSO to enhance solubility without degradation.
- Monitor stability via HPLC-UV at λ = 254 nm over 24 hours (degradation <5%) .
- Employ lyophilization for long-term storage (−80°C, argon atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
